4-[(3-Nitrophenyl)amino]-3-penten-2-one
Description
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-(3-nitroanilino)pent-3-en-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-8(6-9(2)14)12-10-4-3-5-11(7-10)13(15)16/h3-7,12H,1-2H3 |
InChI Key |
RKODTPIHPRNNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Nitrophenyl)but-3-en-2-one (CAS 3490-37-7)
- Structure: Features a nitro group at the para position of the phenyl ring attached to a butenone backbone.
- Molecular Formula: C₁₀H₉NO₃; Molecular Weight: 191.18 g/mol .
- The shorter butenone chain reduces conjugation length, affecting UV-Vis absorption maxima compared to pentenone analogs .
(2E)-3-(4-Methylphenyl)-1-(3-Nitrophenyl)prop-2-en-1-one
- Structure : A chalcone derivative with a 3-nitrophenyl group and a 4-methylphenyl substituent.
- Research Findings: Computational studies (DFT) reveal a dipole moment of 6.12 D and significant NLO activity (hyperpolarizability β = 4.21 × 10⁻³⁰ esu), attributed to intramolecular charge transfer between nitro and methylphenyl groups . The absence of an amino group in this compound contrasts with the target molecule, where the amino group may enhance electron donation, altering optical properties .
Amino-Substituted Pentenone Analogs
4-Amino-3-penten-2-one (CAS 1118-66-7)
- Structure: Simplest amino-substituted pentenone without aromatic substituents.
- Molecular Formula: C₅H₉NO; Molecular Weight: 99.13 g/mol .
- Key Data :
3-Acetyl-1-phenyl-1-methyl-4-(methylamino)-3-penten-2-one
- Structure: Contains a methylamino group and acetyl substituents on the pentenone backbone.
- Molecular Formula: C₁₅H₁₉NO₂; Molecular Weight: 245.32 g/mol .
- Key Differences: The methylamino group (-NHCH₃) introduces steric hindrance and reduced basicity compared to the primary amino group in the target compound. The acetyl group may stabilize the enone system via resonance, affecting tautomeric equilibria .
Nitro-Aromatic Compounds with Heterocyclic Backbones
(cis)-4-(3-Nitrophenyl)-1,3-diphenylazetidin-2-one
- Structure: A β-lactam (azetidinone) ring fused with a 3-nitrophenyl group.
- Key Data: Exhibits rigid geometry due to the β-lactam ring, limiting conjugation compared to flexible pentenone systems . The nitro group’s meta position on the phenyl ring may influence regioselectivity in cycloaddition reactions .
Research Implications and Gaps
- Spectral Data: The target compound’s IR and UV-Vis spectra are expected to show overlapping features with 4-amino-3-penten-2-one (N-H stretching) and 3-nitrophenyl chalcones (absorption >400 nm) , but experimental validation is needed.
- Synthetic Challenges: Introducing the amino group adjacent to the enone system may require protective strategies to avoid side reactions, as seen in amino-ketone syntheses .
- Computational Predictions : Density-functional theory (DFT) methods, such as those employing exact-exchange functionals , could model the compound’s electronic properties and guide applications in materials science.
Q & A
Q. Optimization Strategies :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at moderate temperatures to avoid decomposition |
| Catalyst | p-Toluenesulfonic acid (0.5–1.0 eq.) | Accelerates imine formation |
| Solvent | Ethanol or THF | Polar aprotic solvents enhance reaction homogeneity |
| Reaction Time | 6–12 hours | Prolonged time improves conversion but risks side reactions |
Reference : Conditions derived from nitration/amination protocols in morpholinone analogs .
Basic: What spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
- NMR (¹H/¹³C) :
- X-ray Crystallography : Resolves stereochemistry and confirms molecular geometry (e.g., dihedral angles between nitrophenyl and pentenone moieties) .
Reference : Structural validation via crystallography in sulfonyl analogs .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Reference : Safety guidelines from nitrophenylbutenone analogs .
Advanced: How can computational methods like DFT predict electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- HOMO-LUMO gaps (reactivity indices).
- Electrostatic potential maps (sites for electrophilic/nucleophilic attack).
Reference : DFT benchmarks from Becke’s exchange-correlation studies .
Advanced: What strategies resolve discrepancies between experimental and computational molecular geometry data?
Methodological Answer:
-
Root Cause Analysis :
Discrepancy Type Resolution Strategy Bond Lengths/Angles Re-optimize DFT parameters (e.g., basis sets) Torsional Conformations Perform molecular dynamics simulations Crystal Packing Effects Compare gas-phase vs. solid-state DFT models -
Case Study : X-ray data for sulfonyl analogs showed 5° deviation in dihedral angles vs. DFT; solvent effects in simulations reduced error to <1° .
Reference : Crystallography and PDE4B inhibitor modeling .
Advanced: How does the compound interact with biological targets like PDE4B, and how are these interactions validated?
Methodological Answer:
- Molecular Docking :
- Nitrophenyl group forms π-π stacking with Phe446.
- Ketone oxygen hydrogen-bonds to Gln443.
- Experimental Validation :
Reference : PDE4B inhibition studies with nitrophenyl naphthyridine analogs .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
